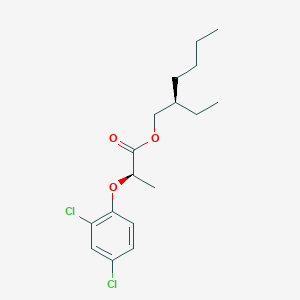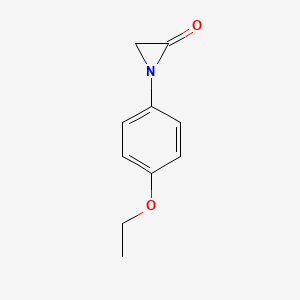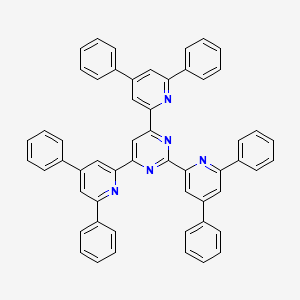
2,2'-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)-4,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)-4,4’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core substituted with two diphenyl-1,2,4-triazine groups, making it a subject of interest in coordination chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)-4,4’-bipyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
化学反応の分析
Types of Reactions
2,2’-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)-4,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazine rings or the bipyridine core.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone-like structures, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.
科学的研究の応用
2,2’-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)-4,4’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to form stable complexes makes it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-related diseases.
Industry: Its unique structural properties make it a candidate for use in materials science, including the development of new polymers and advanced materials.
作用機序
The mechanism by which 2,2’-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)-4,4’-bipyridine exerts its effects involves its ability to coordinate with metal ions. The bipyridine core and triazine rings provide multiple coordination sites, allowing the compound to form stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler analog with only the bipyridine core, lacking the triazine groups.
1,10-Phenanthroline: Another ligand with a similar coordination ability but different structural features.
Triazine-based Ligands: Compounds with triazine rings but different core structures.
Uniqueness
2,2’-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)-4,4’-bipyridine stands out due to its combination of bipyridine and triazine groups, providing a unique set of coordination sites and structural properties. This makes it particularly versatile in forming complexes with a wide range of metal ions, enhancing its applicability in various scientific fields.
特性
CAS番号 |
581806-34-0 |
|---|---|
分子式 |
C40H26N8 |
分子量 |
618.7 g/mol |
IUPAC名 |
3-[4-[2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridin-4-yl]pyridin-2-yl]-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C40H26N8/c1-5-13-27(14-6-1)35-37(29-17-9-3-10-18-29)45-47-39(43-35)33-25-31(21-23-41-33)32-22-24-42-34(26-32)40-44-36(28-15-7-2-8-16-28)38(46-48-40)30-19-11-4-12-20-30/h1-26H |
InChIキー |
LORDGSYJXNLLTA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=NC=CC(=C3)C4=CC(=NC=C4)C5=NC(=C(N=N5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Dimethylamino)ethoxy]ethyl ({5-[({2-[2-(dimethylamino)ethoxy]ethoxy}carbonyl)amino]-1,3,3-trimethylcyclohexyl}methyl)carbamate](/img/structure/B12590691.png)
![Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-](/img/structure/B12590699.png)
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12590710.png)
![6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12590724.png)
![Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12590727.png)
![7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one](/img/structure/B12590746.png)



![1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one](/img/structure/B12590767.png)
![4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590769.png)


![4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590786.png)
